Methyl 2-fluorobenzoate

Catalog No.
S773469
CAS No.
394-35-4
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-fluorobenzoate

CAS Number

394-35-4

Product Name

Methyl 2-fluorobenzoate

IUPAC Name

methyl 2-fluorobenzoate

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

InChI Key

QAFJIJWLEBLXHH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1F

Canonical SMILES

COC(=O)C1=CC=CC=C1F
  • Organic Synthesis

    Methyl 2-fluorobenzoate's structure possesses a reactive ester group (C=O-O-CH3) and a fluorine atom attached to the aromatic ring. This combination could be useful as a starting material for further organic synthesis. The ester group can be manipulated to introduce various functionalities, while the fluorine atom can influence the reactivity of the molecule in different reactions [].

  • Liquid Crystals

    Fluorine substitution on aromatic rings can affect the physical properties of molecules. Methyl 2-fluorobenzoate might find use in the development of new liquid crystal materials. Liquid crystals exhibit properties between solids and liquids and are crucial components in various technological applications, including displays and optical devices [].

  • Biological Studies

    Methyl 2-fluorobenzoate's structure bears some resemblance to known biologically active molecules. Researchers might explore its potential interactions with biological systems, such as enzymes or receptors. However, more research is required to determine any specific biological activity of Methyl 2-fluorobenzoate [].

Methyl 2-fluorobenzoate is an organic compound with the chemical formula C8H7FO2C_8H_7FO_2 and a CAS number of 394-35-4. It is classified as an ortho-halogen-substituted methyl benzoate ester, characterized by the presence of a fluorine atom at the second position of the benzoate ring. This compound appears as a colorless to almost colorless liquid and has a density of approximately 1.210 g/cm³ and a boiling point of around 102 °C at 20.3 mmHg .

Currently, there is no documented research readily available on the specific mechanism of action of M2FB in biological systems.

  • Wear gloves and safety glasses when handling M2FB.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal regulations.
Typical of esters and halogenated compounds. Notably, it reacts with hydrazides to produce 2-fluorobenzoic hydrazide, which is significant for further chemical synthesis and applications . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which can be displaced by stronger nucleophiles.

Methyl 2-fluorobenzoate can be synthesized through various methods:

  • Friedel-Crafts Acylation: This method involves the acylation of fluorobenzene using methyl chloroformate in the presence of a Lewis acid catalyst.
  • Direct Fluorination: The compound can also be synthesized by the direct fluorination of methyl benzoate using fluorinating agents under controlled conditions.
  • Substitution Reactions: Another approach includes the substitution of halogens on aromatic compounds, where methyl benzoate is treated with a fluorinating agent in the presence of a catalyst .

Methyl 2-fluorobenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used in organic synthesis for developing new compounds with potential biological activities.
  • Material Science: It may be utilized in the formulation of materials requiring specific chemical properties due to its unique structure .

Methyl 2-fluorobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameChemical FormulaUnique Features
Methyl benzoateC9H10O2C_9H_{10}O_2Lacks halogen substitution; used widely as an ester.
Methyl 4-fluorobenzoateC8H7FO2C_8H_7FO_2Fluorine at para position; different reactivity profile.
Ethyl 2-fluorobenzoateC9H10FO2C_9H_{10}FO_2Ethyl group instead of methyl; alters solubility properties.
Methyl trifluorobenzoateC8H4F3O2C_8H_4F_3O_2Contains three fluorine atoms; significantly increases reactivity.

Methyl 2-fluorobenzoate's unique position in terms of fluorine substitution allows it to exhibit distinct chemical properties compared to these similar compounds, particularly in terms of reactivity and potential biological activity .

XLogP3

1.8

LogP

1.82 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-35-4

Wikipedia

Methyl 2-fluorobenzoate

General Manufacturing Information

Benzoic acid, 2-fluoro-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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